molecular formula C18H16ClN3O B11279208 2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline

2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline

Cat. No.: B11279208
M. Wt: 325.8 g/mol
InChI Key: HPQWUCPGRNZYIB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a chlorophenoxy group and a pyrrolidinyl group attached to the quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline typically involves the reaction of 2-chlorophenol with 3-(pyrrolidin-1-yl)quinoxaline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-(2-Chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide
  • 1-[4-(2-Chlorophenoxy)piperidin-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(2-Chlorophenoxy)-3-(pyrrolidin-1-yl)quinoxaline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenoxy group and a pyrrolidinyl group attached to the quinoxaline core sets it apart from other similar compounds, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-3-pyrrolidin-1-ylquinoxaline

InChI

InChI=1S/C18H16ClN3O/c19-13-7-1-4-10-16(13)23-18-17(22-11-5-6-12-22)20-14-8-2-3-9-15(14)21-18/h1-4,7-10H,5-6,11-12H2

InChI Key

HPQWUCPGRNZYIB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC=C4Cl

Origin of Product

United States

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